molecular formula C12H22N2O2 B8291032 tert-Butyl (2S,4S)-2-allyl-4-aminopyrrolidine-1-carboxylate

tert-Butyl (2S,4S)-2-allyl-4-aminopyrrolidine-1-carboxylate

Cat. No.: B8291032
M. Wt: 226.32 g/mol
InChI Key: ZJOUDYQODAOVGR-UWVGGRQHSA-N
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Description

tert-Butyl (2S,4S)-2-allyl-4-aminopyrrolidine-1-carboxylate is a chiral compound with significant applications in organic synthesis and medicinal chemistry. The compound features a pyrrolidine ring substituted with a Boc-protected amine group at the 1-position, an allyl group at the 2-position, and an amine group at the 4-position. The stereochemistry of the compound is defined by the (2S,4S) configuration, which is crucial for its reactivity and interaction with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2S,4S)-2-allyl-4-aminopyrrolidine-1-carboxylate typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the pyrrolidine ring, which can be achieved through various methods such as cyclization of appropriate precursors.

    Boc Protection: The amine group at the 1-position is protected using Boc anhydride in the presence of a base like triethylamine.

    Allylation: The allyl group is introduced at the 2-position through a nucleophilic substitution reaction using an allyl halide.

    Amine Introduction: The amine group at the 4-position is introduced through reductive amination or other suitable methods.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using efficient catalysts, and employing continuous flow processes to enhance yield and purity. The use of automated systems and high-throughput screening can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2S,4S)-2-allyl-4-aminopyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The compound can undergo reduction reactions to modify the allyl group or reduce the Boc-protected amine.

    Substitution: The amine groups can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Reagents like mCPBA (meta-chloroperoxybenzoic acid) are commonly used for epoxidation of the allyl group.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions include epoxides, reduced amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl (2S,4S)-2-allyl-4-aminopyrrolidine-1-carboxylate has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and chiral ligands.

    Biology: The compound is studied for its potential as a bioactive molecule, interacting with enzymes and receptors.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.

    Industry: The compound is utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (2S,4S)-2-allyl-4-aminopyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amine group can be deprotected under physiological conditions, allowing the free amine to interact with biological targets. The allyl group can participate in covalent bonding with nucleophilic sites on proteins, modulating their activity. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2S,4S)-1-Boc-2-allyl-4-hydroxyproline: Similar structure but with a hydroxyl group instead of an amine at the 4-position.

    (2S,4S)-1-Boc-2-allyl-4-methoxyproline: Contains a methoxy group at the 4-position.

    (2S,4S)-1-Boc-2-allyl-4-aminopiperidine: Features a piperidine ring instead of a pyrrolidine ring.

Uniqueness

tert-Butyl (2S,4S)-2-allyl-4-aminopyrrolidine-1-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. The presence of both Boc-protected and free amine groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

tert-butyl (2S,4S)-4-amino-2-prop-2-enylpyrrolidine-1-carboxylate

InChI

InChI=1S/C12H22N2O2/c1-5-6-10-7-9(13)8-14(10)11(15)16-12(2,3)4/h5,9-10H,1,6-8,13H2,2-4H3/t9-,10-/m0/s1

InChI Key

ZJOUDYQODAOVGR-UWVGGRQHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1CC=C)N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CC=C)N

Origin of Product

United States

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